molecular formula C24H23NO5 B554261 Cbz-L-Tyrosine benzyl ester CAS No. 5513-40-6

Cbz-L-Tyrosine benzyl ester

Cat. No.: B554261
CAS No.: 5513-40-6
M. Wt: 405.4 g/mol
InChI Key: MUSDDUICYXQXRT-QFIPXVFZSA-N
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Description

Significance in Chemical Biology and Medicinal Chemistry Research

The utility of Cbz-L-Tyrosine benzyl (B1604629) ester in research is extensive, primarily stemming from its role as a protected amino acid derivative. In medicinal chemistry, it serves as a foundational component in the synthesis of peptides and peptidomimetics intended as therapeutic agents. chemimpex.com The tyrosine residue itself is significant as its phenolic side chain can be a key site for biological interactions or further chemical modification.

Detailed research findings highlight its application in several areas:

Peptide Synthesis: The compound is a key building block for incorporating tyrosine into peptide sequences during solution-phase synthesis. chemimpex.com Its protected state prevents unwanted side reactions at the N-terminus and C-terminus, allowing for the specific formation of peptide bonds. libretexts.org

Drug Development: It is used in the creation of complex molecules and prodrugs. chemimpex.com For instance, it has been used as a starting material in the synthesis of 4-borono-L-phenylalanine (L-BPA), an agent used in Boron Neutron Capture Therapy for cancer. nih.gov In this synthesis, the Cbz and benzyl ester groups protect the amino acid core while the phenolic hydroxyl group is modified. nih.gov

Neuroscience Research: Due to its structural relationship to tyrosine, which is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine, derivatives like Cbz-L-Tyrosine benzyl ester are utilized in studies related to neurotransmitter function and neurological pathways. chemimpex.comchemimpex.com

Bioconjugation: The molecule can be incorporated into processes where peptides are attached to other biomolecules, which can be used for applications like targeted drug delivery. chemimpex.com

Historical Context of Protecting Group Strategies in Peptide Synthesis

The development of modern peptide synthesis is intrinsically linked to the invention of protecting groups. Early attempts to synthesize peptides in the early 20th century, pioneered by Emil Fischer, were hampered by a lack of control, often leading to random polymerization and racemization. brieflands.com The challenge was to temporarily mask the reactive amino and carboxyl groups so that peptide bonds could be formed in a specific, controlled sequence.

A revolutionary breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzyloxy (Cbz or Z) group. brieflands.comnih.govtotal-synthesis.comwikipedia.org This was the first truly effective, reversible Nα-protecting group for peptide synthesis. nih.gov The Cbz group was stable under the conditions required for peptide coupling but could be cleanly removed by catalytic hydrogenation without damaging the newly formed peptide bond, a method that also prevented racemization. brieflands.comtotal-synthesis.comwikipedia.org This discovery is considered "epoch-making" and established synthetic peptide chemistry as a distinct field. wikipedia.org

Simultaneously, strategies were needed to protect the C-terminal carboxyl group. Converting the carboxylic acid to a simple ester, such as a methyl or benzyl ester, became a common practice. libretexts.org The benzyl ester, in particular, offered a significant advantage: like the Cbz group, it could be removed by catalytic hydrogenolysis, allowing for the simultaneous deprotection of both the N-terminus and C-terminus in the final step of a synthesis. libretexts.org

This dual use of benzyl-based protection (Cbz for the amine and benzyl ester for the carboxyl) formed the basis of the classical "Boc/Benzyl (Bn)" strategy in solution-phase peptide synthesis. rsc.org The combination of these strategies, embodied in molecules like this compound, enabled chemists to synthesize complex, biologically active peptides like the hormone oxytocin (B344502) for the first time, a feat accomplished by du Vigneaud in the 1950s. brieflands.comnih.gov

Year Key Development Pioneers Significance
1901First synthesis of a dipeptide (Gly-Gly). brieflands.comnih.govFischer and FourneauEstablished the basic concept of the peptide bond. nih.gov
1932Introduction of the Carbobenzyloxy (Cbz) group. nih.govnumberanalytics.comBergmann and ZervasFirst reversible Nα-protecting group, enabling controlled peptide synthesis. nih.govtotal-synthesis.com
1953Synthesis of the hormone oxytocin. brieflands.comnih.govdu VigneaudSuccessful application of classical solution-phase strategies using protecting groups. nih.gov
1957Introduction of the tert-butyloxycarbonyl (Boc) group. brieflands.comrsc.orgCarpino, Mckay, and AlbertsonProvided an acid-labile alternative to the Cbz group. rsc.org
1963Introduction of Solid-Phase Peptide Synthesis (SPPS). nih.govMerrifieldRevolutionized peptide synthesis by attaching the growing peptide to a solid support. nih.gov
1970Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govrsc.orgCarpino and HanOffered a mild, base-labile protecting group, forming the basis of the modern Fmoc/tBu strategy. nih.govrsc.org
Table 2: A Timeline of Key Developments in Peptide Synthesis Protecting Group Strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDDUICYXQXRT-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426722
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5513-40-6
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Carbobenzyloxy L Tyrosine Benzyl Ester

Solution-Phase Synthetic Pathways and Optimization

Solution-phase synthesis remains a cornerstone for the production of Cbz-L-Tyrosine benzyl (B1604629) ester, offering scalability and flexibility. The primary strategy involves the sequential protection of the carboxylic acid and amino functionalities of L-Tyrosine.

The synthesis typically begins with the esterification of the carboxylic acid of L-Tyrosine with benzyl alcohol. This is commonly achieved via Fischer esterification, using an acid catalyst such as p-toluenesulfonic acid (TsOH) in a solvent like toluene (B28343), with azeotropic removal of water to drive the reaction to completion. The resulting L-Tyrosine benzyl ester is then isolated before the next step.

The second crucial step is the protection of the α-amino group with the carbobenzyloxy (Cbz) group. This is accomplished by reacting the L-Tyrosine benzyl ester with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine (B128534) (TEA), in a suitable solvent system like a mixture of water and an organic solvent.

An alternative and often preferred route involves first protecting the amino group of L-Tyrosine to form Cbz-L-Tyrosine, followed by esterification with benzyl bromide or benzyl alcohol. nih.gov For instance, Cbz-L-Tyrosine can be reacted with benzyl bromide in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF).

Optimization of these pathways focuses on several key parameters:

Reagent Selection: The choice of coupling agents and activating groups is critical, especially when Cbz-L-Tyrosine is coupled to another amino acid ester. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) combined with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate amide bond formation while minimizing racemization.

Reaction Conditions: Temperature control is vital. Coupling reactions are often initiated at 0°C to control the exothermic reaction of carbodiimides and then allowed to proceed at room temperature. Reaction times are monitored to ensure completion while preventing the formation of side products.

Workup and Purification: Purification strategies, primarily column chromatography on silica (B1680970) gel followed by recrystallization, are essential to achieve the high purity (>97%) required for subsequent steps in peptide synthesis. The removal of by-products, such as dicyclohexylurea (DCU) when DCC is used, is a critical optimization step.

Flow chemistry represents a modern optimization approach, enabling scalable and controlled synthesis. cam.ac.uk By using flow reactors, in-situ activation of Cbz-protected amino acids as mixed anhydrides can be achieved, offering a straightforward and efficient method for peptide bond formation in a continuous process. cam.ac.uk

Table 1: Comparison of Synthetic Steps in Solution-Phase Synthesis

Parameter Method 1: Esterification then N-protection Method 2: N-protection then Esterification Key Optimization Factors
Starting Material L-Tyrosine L-Tyrosine Purity of the initial amino acid.
First Step Benzyl ester formation using benzyl alcohol and TsOH. Cbz-protection using benzyl chloroformate and base. Efficient removal of water (Method 1); precise pH control (Method 2).
Second Step N-protection of L-Tyrosine benzyl ester with Cbz-Cl. Esterification of Cbz-L-Tyrosine with benzyl bromide/alcohol. Stoichiometry of reagents; temperature control to prevent side reactions.
Common Solvents Toluene, Dichloromethane (B109758) (DCM), Dimethylformamide (DMF). Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (B1210297). Solvent purity and dryness are critical for high yields.
Purification Filtration, extraction, and column chromatography. Filtration, extraction, and column chromatography/recrystallization. Choice of chromatography gradient; selection of recrystallization solvent.
Advantages Direct route to the benzyl ester. Cbz-L-Tyrosine is a common, stable intermediate. Route selection depends on available starting materials and scalability.

Chemoenzymatic Approaches to Tyrosine Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for producing complex molecules like protected amino acids. nih.govresearchgate.net This approach minimizes the need for extensive protecting group strategies and often proceeds under mild, environmentally benign conditions. ubc.ca

While direct one-pot chemoenzymatic synthesis of Cbz-L-Tyrosine benzyl ester is not widely documented, several enzymatic steps can be integrated into its synthetic route or the synthesis of related derivatives.

Enzymatic Peptide Bond Formation: Proteases like thermolysin can catalyze the formation of peptide bonds in reverse of their usual hydrolytic function. ubc.ca For example, thermolysin has been used to synthesize the precursor of the artificial sweetener aspartame, Z-L-Asp-Phe-OMe, from Z-L-Aspartic acid and L-Phenylalanine methyl ester. ubc.ca A similar strategy could theoretically be employed to couple a Cbz-protected amino acid with L-Tyrosine benzyl ester, leveraging the high stereospecificity of the enzyme to ensure the formation of the L-enantiomer without racemization. ubc.ca

Enantioselective Enzymatic Deprotection: A notable advancement is the use of enzymes for the enantioselective removal of protecting groups. A specific Cbz-deprotecting enzyme isolated from Sphingomonas paucimobilis can selectively cleave the Cbz group from Cbz-L-amino acids, leaving the Cbz-D-amino acid untouched. researchgate.net This allows for the kinetic resolution of a racemic mixture of Cbz-amino acids, providing the L-amino acid and the protected D-amino acid in high enantiomeric excess (>98% ee). researchgate.net This principle could be applied in a synthetic route where a racemic protected tyrosine derivative is resolved enzymatically.

The combination of chemical synthesis to create the basic protected structure and enzymatic catalysis for key transformations represents a highly efficient and selective methodology. researchgate.net For instance, a one-pot biocascade using L-lactate oxidase, catalase, and tyrosine phenol-lyase has been shown to produce various L-tyrosine derivatives with high yields (81-98%) and excellent enantiomeric excess (>99% e.e.). researchgate.net

Table 2: Comparison of Chemical vs. Chemoenzymatic Synthesis Aspects

Feature Traditional Chemical Synthesis Chemoenzymatic Approach
Stereoselectivity Risk of racemization, especially during activation steps. High stereospecificity, typically no racemization. ubc.ca
Protecting Groups Often requires extensive protection of side chains. peptide.com Can reduce the need for protecting groups. ubc.ca
Reaction Conditions Often requires harsh conditions (anhydrous solvents, extreme temperatures). Mild conditions (aqueous media, near-neutral pH, room temperature). researchgate.net
By-products Can generate significant stoichiometric by-products (e.g., DCU). Minimal by-product formation. ubc.ca
Catalyst Chemical reagents, sometimes heavy metals. Enzymes (biodegradable proteins).
Scope Broad applicability to a wide range of substrates. Substrate specificity can be a limitation.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to peptide synthesis is driven by the need to reduce the significant environmental impact associated with traditional methods, which are notorious for their high consumption of hazardous solvents and reagents. acs.orgresearchgate.net

Solvent Replacement: A primary focus of green peptide chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). acs.org These solvents are facing increasing regulatory scrutiny due to their toxicity. Greener alternatives that have been successfully used in peptide synthesis include:

2-Methyltetrahydrofuran (B130290) (2-MeTHF): A bio-derived solvent that is a suitable replacement for THF and DCM in many applications. acs.orgacs.org

γ-Valerolactone (GVL): A biodegradable solvent derived from biomass that has been used for solid-phase peptide synthesis (SPPS). acs.org

Aqueous Media: Performing synthesis in water is the ultimate green chemistry goal. The use of surfactants like TPGS-750-M can create micellar environments that facilitate the reaction of hydrophobic protected amino acids in water. nih.gov This approach has been shown to be effective for deprotection/coupling sequences in solution-phase synthesis. nih.gov

Greener Reagents and Catalysts: The development of more benign coupling reagents is another key area. Many traditional carbodiimide (B86325) and benzotriazole-based activators (e.g., HOBt, HATU) have poor atom economy and can pose safety hazards (explosive properties of benzotriazoles). acs.orgacs.org

OxymaPure (Ethyl cyanohydroxyiminoacetate): This additive, used with carbodiimides like DIC, is a safer and more effective alternative to HOBt. acs.org Coupling reagents based on the Oxyma scaffold, such as COMU, are highly efficient, and their by-products are more water-soluble, simplifying purification and making them suitable for use in green solvents and aqueous media. acs.org

Process Intensification: Adopting more efficient synthetic processes can also align with green chemistry goals. As mentioned, flow chemistry offers improved safety, better heat and mass transfer, and the potential for reduced waste generation compared to traditional batch processing, making it an attractive platform for the scalable and greener synthesis of peptide intermediates. cam.ac.uk

Table 3: Green Chemistry Considerations for Synthesis

Principle Traditional Approach Green Alternative Benefit
Solvent Choice DMF, DCM, NMP. acs.org 2-MeTHF, GVL, Ethyl Acetate, Water with surfactants. acs.orgacs.org Reduced toxicity, improved biodegradability, enhanced safety.
Coupling Reagents HOBt, HCTU, HATU (benzotriazole-based). acs.org OxymaPure, COMU (Oxyma-based reagents). acs.org Increased safety (non-explosive), better atom economy, water-soluble by-products.
Protecting Groups Traditional hydrophobic groups requiring organic solvents for removal. Water-compatible protecting groups (e.g., Smoc). researchgate.net Enables synthesis in aqueous media, simplifying purification.
Energy Input Often requires heating or cooling over long periods in large batch reactors. Microwave-assisted synthesis, flow chemistry. cam.ac.ukbrieflands.com Reduced reaction times, lower energy consumption, improved process control.

Reactivity Profiles and Mechanistic Investigations of Carbobenzyloxy L Tyrosine Benzyl Ester

Selective Deprotection Strategies and Their Orthogonality

The utility of Cbz-L-tyrosine benzyl (B1604629) ester in multi-step synthesis hinges on the principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others. wikipedia.org This selectivity is crucial for the sequential formation of peptide bonds and the introduction of various functionalities. The Cbz and benzyl ester groups, while both benzyl-based, exhibit distinct labilities under different reaction conditions, enabling a degree of selective deprotection.

Hydrogenolytic Cleavage Mechanisms and Catalysis

Hydrogenolysis is a primary method for the removal of both Cbz and benzyl ester protecting groups. acsgcipr.org The reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). wikipedia.org

The generally accepted mechanism involves the adsorption of the substrate and molecular hydrogen onto the surface of the catalyst. acsgcipr.org This facilitates the cleavage of the C-O bond in both the carbobenzyloxy group and the benzyl ester, liberating the free amine and carboxylic acid, respectively. The byproducts of this reaction are toluene (B28343) and carbon dioxide, which are easily removed.

Catalytic Systems for Hydrogenolysis:

Catalyst SystemConditionsNotes
Pd/C, H₂ Atmospheric or elevated pressure, various solvents (e.g., EtOH, MeOH, EtOAc)The most common and generally efficient method. wikipedia.org
Transfer Hydrogenation e.g., 1,4-cyclohexadiene, Pd/CAn alternative to using hydrogen gas, which can be advantageous for safety and practical reasons. acsgcipr.org
Pd(OAc)₂/Charcoal In situ generation of Pd/COffers a highly reproducible protocol. organic-chemistry.org

Selectivity can sometimes be achieved between the Cbz and benzyl ester groups, although they are often cleaved simultaneously under standard hydrogenolysis conditions. The rate of cleavage can be influenced by factors such as catalyst type, solvent, and the presence of additives. For instance, certain additives can suppress the hydrogenolysis of specific groups, allowing for a degree of chemoselectivity. thieme-connect.de

Acid-Labile Protecting Group Chemistry

While hydrogenolysis is the most common method for cleaving Cbz and benzyl ester groups, they can also be removed under strongly acidic conditions. This approach is less frequently employed for Cbz-L-tyrosine benzyl ester due to the harsh conditions required, which can lead to side reactions, particularly with the sensitive tyrosine side chain.

Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can cleave both protecting groups. The mechanism involves the protonation of the ether oxygen followed by nucleophilic attack by the bromide ion, leading to the formation of a benzyl carbocation. This carbocation must be trapped to prevent unwanted side reactions. wikipedia.org

The use of acid-labile groups is more prevalent in orthogonal strategies where other protecting groups, such as the tert-butoxycarbonyl (Boc) group, are used. wikipedia.org The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the Cbz and benzyl ester groups remain intact. wikipedia.orgthieme-connect.de This orthogonality is fundamental to modern peptide synthesis. wikipedia.org

Coupling Reactions in Peptide Synthesis and Beyond

This compound serves as a crucial building block in the synthesis of peptides and other complex molecules. Its protected state allows for the controlled formation of amide bonds and the functionalization of its side chain.

Amide Bond Formation Methodologies

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. researchgate.net In the context of this compound, the protected amino acid can be coupled with another amino acid derivative.

A common method for amide bond formation is the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, allowing it to be attacked by the nucleophilic amino group of the incoming amino acid. To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma are often included. nih.gov

Common Coupling Reagents and Methods:

Reagent/MethodDescription
Carbodiimides (DCC, EDC) with additives (HOBt, HOAt) A widely used and effective method for peptide bond formation.
Uronium/Guanidinium salts (HATU, HBTU, TBTU) Highly efficient coupling reagents that lead to rapid amide bond formation with minimal racemization. nih.gov
Mixed Carbonic Anhydrides A cost-effective method suitable for large-scale synthesis. cam.ac.uk

The choice of solvent can also impact the reaction, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common choices. While DMF can accelerate the coupling reaction, it may also increase the risk of racemization.

Side-Chain Functionalization and Derivatization Reactions

The phenolic hydroxyl group of the tyrosine side chain in this compound is unprotected, making it available for various functionalization and derivatization reactions. However, in many peptide synthesis applications, the tyrosine side chain is protected to prevent unwanted acylation during coupling reactions. peptide.com

When unprotected, the hydroxyl group can be a site for modifications to introduce specific functionalities or to create more complex molecular architectures. For instance, the phenolic hydroxyl can undergo O-alkylation or O-acylation. Recent advances in photoredox catalysis have enabled the selective functionalization of the benzylic C-H bonds in tyrosine-containing peptides, offering a powerful tool for late-stage modification. researchgate.netresearchgate.net This allows for the introduction of a wide range of functional groups under mild conditions. researchgate.net

Furthermore, the aromatic ring of the tyrosine side chain can be a target for electrophilic aromatic substitution reactions, such as nitration, which can then be further modified. acs.org These modifications can be used to synthesize non-natural amino acids or to introduce labels and probes into peptides.

Stereochemical Control and Racemization Prevention in Transformations

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered biological activity. The L-configuration of this compound is susceptible to racemization, particularly during the activation of the carboxyl group for amide bond formation.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone, which has an acidic proton at the C4 position. Deprotonation and subsequent reprotonation can lead to a loss of stereochemical information.

Several strategies are employed to minimize racemization:

Use of Additives: Additives like HOBt and HOAt are known to suppress racemization by forming active esters that are less prone to oxazolone formation. nih.gov

Choice of Coupling Reagents: Uronium-based coupling reagents like HATU are generally considered to be superior in preventing racemization compared to carbodiimides alone.

Reaction Temperature: Lowering the reaction temperature, often to 0°C, can significantly reduce the rate of racemization.

Protecting Group Choice: While the Cbz group is effective, certain N-protected amino acids, such as those with N-trityl or N,N-dibenzyl protection, have shown less racemization in some coupling reactions. acs.org

Careful control of reaction conditions and the judicious choice of reagents are essential to ensure that the stereochemistry of the tyrosine residue is preserved throughout the synthetic sequence.

Applications in Advanced Chemical Synthesis and Material Science

Role as a Chiral Building Block in Peptide Synthesis

The primary application of Cbz-L-Tyrosine benzyl (B1604629) ester is as a chiral building block in the synthesis of peptides. chemimpex.com The molecule is strategically equipped with two key protecting groups: the benzyloxycarbonyl (Cbz or Z) group at the N-terminus and the benzyl (Bzl) ester at the C-terminus. frontiersin.orgCurrent time information in Bangalore, IN. The Cbz group shields the amine from unwanted reactions during peptide bond formation, while the benzyl ester protects the carboxylic acid. nih.gov This dual protection allows for precise, stepwise assembly of amino acid sequences. The inherent chirality of the L-tyrosine core is preserved throughout these synthetic steps, ensuring the stereochemical integrity of the final peptide.

Solid-Phase Peptide Synthesis Methodologies

While the benzyloxycarbonyl (Cbz) group was used in the initial development of solid-phase peptide synthesis (SPPS) by Merrifield, it has been largely superseded by Fmoc and Boc protecting groups for N-terminal protection in modern SPPS. researchgate.netgoogle.comdcu.ie However, the constituent parts of Cbz-L-Tyrosine benzyl ester still play a crucial role. Benzyl-based protecting groups, such as the benzyl ether, are commonly used to protect the side chain of tyrosine in both Fmoc and Boc-based SPPS strategies. researchgate.net

In some SPPS schemes, Cbz groups may be used for the protection of side-chain functionalities, such as the ε-amino group of lysine (B10760008). nih.gov The final deprotection and cleavage of the peptide from the solid support often involves a strong acid cocktail, like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which removes benzyl side-chain protecting groups simultaneously. researchgate.net In cases where a Cbz group is present, it can be removed in a final, separate step via catalytic hydrogen transfer reaction after the peptide has been cleaved from the resin. nih.gov

Precursor in Peptidomimetic Design and Synthesis

This compound serves as a valuable starting material in the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides but with modified backbones or side chains to improve properties like stability and bioavailability.

One notable application involves its use in creating novel L-phenylalanine derivatives containing a vicinal tricarbonyl moiety. In a multi-step synthesis, N-alpha-Cbz-L-tyrosine benzyl ester is converted into these derivatives. The resulting compounds, which feature a highly electrophilic tricarbonyl system, can then be incorporated into peptide sequences using solid-phase chemistry. These modified peptides act as potent inhibitors of serine proteases, demonstrating the role of this compound as a precursor to non-standard amino acids for therapeutic applications.

Use in Natural Product Total Synthesis

The rigid, chiral scaffold of this compound makes it an effective starting point for the asymmetric total synthesis of complex natural products. Its pre-installed protecting groups and defined stereochemistry provide a strategic advantage, reducing the number of synthetic steps required.

A significant example is the formal total synthesis of Ecteinascidin 743 (also known as Trabectedin), a marine-derived tetrahydroisoquinoline alkaloid used as an antitumor agent. cymitquimica.comjst.go.jp The synthesis begins with N-Cbz-L-tyrosine, which is elaborated over 21 steps to furnish a key advanced intermediate, demonstrating the utility of this readily available chiral building block in constructing a complex, medicinally important molecule. cymitquimica.com

Another synthetic application involves an oxidative cyclization of Cbz-L-tyrosine using iodobenzene (B50100) diacetate. This reaction creates a spirocyclic dienone intermediate, which serves as a core scaffold for synthesizing a library of diversified bicyclo[3.3.1]nonane structures inspired by natural products such as aranorosin.

Table 2: Examples of Natural Product Synthesis Starting from Cbz-L-Tyrosine Derivatives

Target Molecule/ScaffoldKey Synthetic StrategyStarting Material
Ecteinascidin 743 (Formal Synthesis) Elaboration to a pentacyclic advanced intermediate via Pictet-Spengler cyclization. cymitquimica.comN-Cbz-L-tyrosine
Bicyclo[3.3.1]nonane Scaffolds Oxidative cyclization to form a spirocycle intermediate.Cbz-L-tyrosine

Integration into Supramolecular Assemblies and Biomaterial Research

The structural features of this compound and related derivatives facilitate their use in materials science, particularly in the formation of supramolecular structures and the development of advanced biomaterials. The aromatic Cbz and benzyl groups can participate in π-π stacking and hydrophobic interactions, which are key driving forces for self-assembly.

Research has shown that N-terminal modification of dipeptides with a carboxybenzyl (Cbz) group can induce self-assembly into hydrogels. frontiersin.org These Cbz-dipeptides form various nanostructures, such as fibers and nanotoroids, which entangle to create a matrix capable of holding large amounts of water. This demonstrates the potential for Cbz-tyrosine containing units to act as gelators for applications in tissue engineering and drug delivery. frontiersin.org

Furthermore, polymers derived from the amino acid L-tyrosine are a significant class of biodegradable biomaterials. researchgate.net Tyrosine-derived polycarbonates and polyarylates have been developed for use in medical devices and drug delivery systems. The synthesis of these polymers often begins with protected tyrosine monomers. While not always starting directly from this compound, its structure represents a fundamental unit that can be incorporated into polymer chains to create functional, biocompatible, and biodegradable materials. researchgate.net For example, copolypeptides containing tyrosine can be prepared via the ring-opening polymerization of N-carboxyanhydrides (NCAs), which are themselves synthesized from protected amino acids. These polypeptides can then be crosslinked to form stable hydrogels for biomedical applications. nih.gov

Advanced Structural Modification and Analog Design

Phenolic Hydroxyl Group Functionalization Strategies

The phenolic hydroxyl group on the tyrosine side chain is a prime target for functionalization, offering a route to introduce a wide array of chemical moieties that can modulate the molecule's properties. Strategies primarily revolve around etherification, esterification, and modification of the aromatic ring itself through modern cross-coupling techniques.

Etherification and Esterification Reactions

Etherification and esterification of the phenolic hydroxyl group are fundamental strategies for protecting the side chain during peptide synthesis or for introducing specific functionalities.

Etherification: This process involves converting the hydroxyl group into an ether. A common example is the formation of a tert-butyl ether, which provides robust protection under various conditions but can be cleaved with acid. wikipedia.org Another key etherification method is O-arylation, which forms a diaryl ether linkage. The Chan-Lam cross-coupling reaction, for instance, can achieve this transformation. acs.org While researched on similar protected tyrosine substrates like Boc-L-Tyr-OMe, this copper-catalyzed reaction demonstrates the feasibility of coupling the phenolic oxygen with arylboronic acids under mild, open-flask conditions, a method applicable to the Cbz-L-Tyrosine benzyl (B1604629) ester framework. acs.org

Esterification: The formation of esters at the phenolic position is a widely used technique. This can range from simple acetate (B1210297) esters to more complex sulfonate esters, which are not only protective but also serve as excellent leaving groups for subsequent reactions. For example, the hydroxyl group of Cbz-L-Tyrosine benzyl ester can be converted into a triflate (trifluoromethanesulfonate) or a nonaflate. nih.gov These sulfonate esters are highly effective activating groups for the aromatic ring, preparing it for cross-coupling reactions. nih.gov Other sulfonate esters, such as tosylates and (4-nitrobenzenesulfonyl) derivatives, have also been successfully synthesized from protected tyrosine precursors, highlighting the versatility of this approach for creating diverse analogs. acs.org

Table 1: Examples of Phenolic Hydroxyl Group Functionalization

Reaction Type Reagent/Catalyst Example Resulting Functional Group Reference
Etherification tert-Butanol / Acid Catalyst tert-Butyl Ether wikipedia.org
O-Arylation Arylboronic acid / Copper(II) catalyst Aryl Ether acs.org
Esterification Triflic Anhydride / Base Triflate Ester nih.gov
Esterification p-Toluenesulfonyl Chloride / Base Tosylate Ester acs.org

Aromatic Ring Modifications via Cross-Coupling and Other Reactions

Modern palladium-catalyzed cross-coupling reactions have revolutionized the ability to modify the aromatic ring of tyrosine, enabling the formation of carbon-carbon and carbon-heteroatom bonds. scielo.brchemie-brunschwig.ch These methods allow for the introduction of functionalities directly onto the benzene (B151609) ring, creating novel amino acid analogs that are difficult to synthesize by other means.

A primary strategy involves the initial conversion of the phenolic hydroxyl into an excellent leaving group, such as a triflate. nih.gov The resulting this compound triflate can then participate in various cross-coupling reactions. chemscene.comclearsynth.com For instance, a Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups, while a Sonogashira coupling allows for the installation of alkyne moieties. gla.ac.uk A notable application is the borylation of the triflate-activated ring, which introduces a boronic acid or ester group. This transformation of this compound into a 4-borono-L-phenylalanine derivative is a key step in the synthesis of agents for Boron Neutron Capture Therapy (BNCT). nih.gov

Table 2: Cross-Coupling Reactions on the Tyrosine Aromatic Ring

Coupling Reaction Precursor Functional Group Reagent Example Bond Formed Application Example Reference
Suzuki-Miyaura Triflate Arylboronic Acid / Pd Catalyst C-C (Aryl) Synthesis of biphenyl (B1667301) amino acids gla.ac.uk
Sonogashira Triflate Terminal Alkyne / Pd-Cu Catalyst C-C (Alkynyl) Generation of alkynyl amino acids gla.ac.uk

N-Terminal and C-Terminal Derivatization for Bioconjugation Research

The N- and C-termini of this compound are protected by the Cbz and benzyl groups, respectively. These protecting groups are specifically chosen for their stability and methods of selective removal, which opens pathways for derivatization essential for bioconjugation. wikipedia.org Bioconjugation involves attaching molecules like peptides to other biomolecules or surfaces for applications such as targeted drug delivery. chemimpex.com

N-Terminal Derivatization: The Cbz (benzyloxycarbonyl) group is typically removed via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). organic-chemistry.org This process is clean and efficient, leaving a free primary amine at the N-terminus. This amine is a nucleophilic handle that can be used to form amide bonds with carboxylic acids, attach to labeling reagents (like fluorophores), or be coupled to other amino acids to extend a peptide chain.

C-Terminal Derivatization: The benzyl ester at the C-terminus can also be cleaved by hydrogenolysis, often simultaneously with the N-terminal Cbz group, to yield a free carboxylic acid. wikipedia.org This carboxylic acid can be activated (e.g., using carbodiimides) and coupled with amines to form amides. Alternatively, the ester can be converted directly into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) transforms the benzyl ester into a C-terminal hydrazide. mdpi.compreprints.org This hydrazide moiety is a valuable tool in bioconjugation, as it can react with aldehydes or ketones to form stable hydrazone linkages. Such modifications impact a peptide's stability, permeability, and activity. researchgate.net

Design and Synthesis of Tyrosine Analogues for Research Probes

This compound is a key platform for synthesizing advanced tyrosine analogues that can be used as research probes. These probes are designed with specific functionalities to study biological systems, such as fluorescent tags for imaging or reactive groups for target identification. gla.ac.uk

The synthesis of fluorescent amino acids is a prominent example. By applying Sonogashira or Suzuki cross-coupling reactions to the aromatic ring of a protected tyrosine derivative, researchers can introduce conjugated systems that exhibit unique photophysical properties. gla.ac.uk These novel fluorescent amino acids can then be incorporated into peptides, which are used as biological imaging agents to track cellular processes. gla.ac.uk

Furthermore, functionalized congeners of tyrosine-based molecules are synthesized to serve as tools for biophysical studies. By introducing specific chemical groups at the phenolic, N-terminal, or C-terminal positions, researchers can create libraries of analogues. acs.org These analogues, such as the benserazide (B1668006) derivatives synthesized from protected tyrosine, can be used to probe the structure-activity relationships of drug targets like enzymes and receptors. acs.orgmdpi.compreprints.org

Biochemical and Biophysical Research Applications

Substrate Specificity and Enzymatic Transformation Studies

N-Cbz-L-Tyrosine benzyl (B1604629) ester serves as a valuable substrate for investigating the specificity and catalytic activity of various proteolytic enzymes. Its structure, which incorporates an ester linkage and a protected amino acid, makes it a suitable model for studying proteases that exhibit a preference for aromatic amino acid residues at the P1 position.

Enzymes such as α-chymotrypsin, a serine protease, readily hydrolyze ester substrates containing aromatic L-amino acids. researchgate.netnih.govannualreviews.org Studies on compounds structurally similar to Cbz-L-Tyrosine benzyl ester, such as N-benzoyl-L-tyrosine ethyl ester (BTEE) and N-benzoyl-L-tyrosine thiobenzyl ester, have demonstrated their utility as effective substrates for chymotrypsin (B1334515), subtilisin BPN', and other chymotrypsin-like enzymes. researchgate.netnih.gov The hydrolysis of these substrates can be monitored spectrophotometrically, providing a continuous assay for enzyme activity. researchgate.netnih.gov For instance, the enzyme-catalyzed cleavage of the ester bond in N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin and subtilisin BPN' has been characterized, yielding specific kinetic parameters. researchgate.net While trypsin is also a serine protease, it shows minimal activity towards tyrosine-based ester substrates, as its primary specificity is for positively charged residues like lysine (B10760008) and arginine. researchgate.netannualreviews.org

The compound is also relevant in the study of cysteine proteases like papain. Papain has been utilized in chemoenzymatic peptide synthesis where a Cbz-protected amino acid benzyl ester can act as the acyl donor. ru.nl Furthermore, enzymes have been developed specifically for the enantioselective cleavage of N-benzyloxycarbonyl (Cbz) groups. google.comresearchgate.net An enzyme from Sphingomonas paucimobilis has been shown to deprotect various Cbz-L-amino acids, yielding the free L-amino acid with high conversion rates, while leaving the D-enantiomer largely unreacted. google.comresearchgate.net This highlights the high degree of stereospecificity inherent in these enzymatic transformations.

The table below summarizes kinetic data for the enzymatic hydrolysis of substrates related to this compound.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)ConditionsReference
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester0.0237pH 7.8, 30% (v/v) MeOH, 25°C researchgate.net
Subtilisin BPN'N-benzoyl-L-tyrosine thiobenzyl ester7.0126pH 7.8, 30% (v/v) MeOH, 25°C researchgate.net
BTEE HydrolaseN-benzoyl-L-tyrosine ethyl ester (BTEE)16N/ApH 6.5, 30°C nih.gov

This table presents data for structurally similar substrates to illustrate the types of enzymatic interactions studied. N/A - Not Available

Mechanistic Probes for Enzyme Catalysis Research

This compound and its analogs are instrumental as mechanistic probes to elucidate the catalytic mechanisms of enzymes, particularly proteases. By studying the kinetics and intermediates of their enzymatic hydrolysis, researchers can gain insights into the structure and function of enzyme active sites.

A key aspect of the mechanism for serine proteases like chymotrypsin is the formation of a covalent acyl-enzyme intermediate. annualreviews.org Studies using specific substrates such as N-benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester have provided direct evidence for this two-step mechanism, which involves a rapid "burst" of p-nitrophenol (acylation) followed by a slower, rate-determining hydrolysis of the acyl-enzyme intermediate (deacylation). annualreviews.org The nature of the ester leaving group and the acyl portion of the substrate dictates the rates of these steps.

The interaction of such substrates with the enzyme's binding pocket provides detailed information about active site topography. Research on the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin, in conjunction with inhibition studies and molecular modeling, led to a more detailed description of a secondary hydrophobic binding pocket adjacent to the active site serine. researchgate.netnih.gov This pocket is believed to accommodate the benzyl group of the thiobenzyl ester, contributing to substrate binding and orientation. nih.gov Similarly, the inhibition of carboxypeptidase A by related compounds like N-chloroacetyl-L-tyrosine has been used to probe conformational changes that control substrate binding and inhibition. cdnsciencepub.com These studies help to map the interactions between substrate side chains and enzyme residues, which are crucial for catalysis. annualreviews.orgcdnsciencepub.com

Interactions with Model Biological Systems in in vitro Contexts

The biophysical properties of this compound, particularly the hydrophobicity conferred by the Cbz and benzyl groups, make it a candidate for studying interactions with model biological membranes such as liposomes and micelles. nih.gov While direct studies on this compound are limited in the available literature, research on related amino acid conjugates and protected peptides provides a framework for understanding these interactions.

Liposomes are frequently used as models for cell membranes and as drug delivery vehicles. google.commdpi.com The incorporation of amino acid derivatives into liposomal bilayers can influence the stability and encapsulation efficiency of these systems. For instance, amino acid esters have been incorporated into liposomes to study their effects on the delivery of therapeutic agents. mdpi.com The benzyl ester group, being lipophilic, would be expected to facilitate the partitioning of the molecule into the hydrophobic core of a lipid bilayer.

Micellar systems, formed by the self-assembly of amphiphilic molecules in aqueous solutions, are also relevant models. Polypeptides derived from monomers like γ-benzyl-L-glutamate can form micelles that serve as stable carriers. acs.org The conformational preferences of such polypeptides are influenced by their environment. acs.org The study of how molecules like this compound behave in such non-polar microenvironments can provide insights into their partitioning behavior and potential to interact with hydrophobic pockets in larger biological assemblies.

Conformational Analysis in Solution and Relevant Environments

The three-dimensional conformation of this compound in solution is a critical determinant of its interaction with enzymes and other biological molecules. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are employed to determine its preferred solution-state structure. unibo.ituni-tuebingen.de

Proton (¹H) and Carbon-13 (¹³C) NMR studies provide detailed information about the chemical environment of each atom in the molecule. chemicalbook.com The chemical shifts and coupling constants of the protons, particularly the alpha-proton of the tyrosine residue and the methylene (B1212753) protons of the Cbz and benzyl groups, can reveal the torsional angles along the peptide backbone and side chains. In non-polar solvents like chloroform-d (B32938) (CDCl₃), the molecule is expected to adopt a relatively folded conformation to minimize exposure of polar groups. The aromatic rings of the Cbz, benzyl, and tyrosine moieties can engage in intramolecular π-stacking interactions, which would be observable in the upfield shifting of their respective proton signals in the ¹H NMR spectrum. In more polar, hydrogen-bond-disrupting solvents like dimethyl sulfoxide (B87167) (DMSO), a more extended conformation might be favored. acs.org Conformational analysis of related cyclopeptides has shown that the solution-state structure can be flexible or adopt stable turn conformations depending on the specific amino acid sequence and solvent environment. unibo.it

The table below presents typical ¹H NMR spectral data for a related compound, N-Cbz-glycyl-L-tyrosine benzyl ester, which illustrates the chemical shifts for the core structural components.

Proton TypeChemical Shift (δ, ppm)MultiplicitySolventReference
Cbz and benzyl aromatics7.25–7.35mCDCl₃
Tyrosine aromatic6.95dCDCl₃
Cbz CH₂5.10sCDCl₃
α-H tyrosine4.50mCDCl₃

This table presents data for a structurally similar compound to illustrate the expected chemical shifts. m = multiplet, d = doublet, s = singlet.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the synthesis and analysis of Cbz-L-Tyrosine benzyl (B1604629) ester. Its high accuracy and resolving power allow for the precise determination of the molecular formula of the target compound and any intermediates or impurities.

In the context of synthesizing Cbz-L-Tyrosine benzyl ester, HRMS serves two primary functions. Firstly, it is used for reaction monitoring . By analyzing small aliquots from the reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product. This real-time analysis helps in optimizing reaction conditions such as temperature, time, and reagent stoichiometry. Secondly, HRMS is crucial for product confirmation . After purification, HRMS provides an exact mass measurement, which is compared against the theoretical mass calculated from the molecular formula (C₂₃H₂₃NO₅). This confirmation is a critical checkpoint for verifying the identity of the synthesized compound. For instance, HRMS can be employed to detect trace impurities, such as deprotected starting materials or by-products from side reactions, which might not be easily distinguishable by lower-resolution methods. The structural characterization of target compounds in various synthetic pathways often relies on HRMS data. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to piece together the molecular framework.

¹H NMR: This technique provides information about the chemical environment of each proton in the molecule. The spectrum of this compound would show characteristic signals for the aromatic protons of the tyrosine side chain, the benzyl ester group, and the carbobenzyloxy (Cbz) protecting group. The protons of the chiral alpha-carbon and the beta-methylene group of the tyrosine backbone would also appear at distinct chemical shifts.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their electronic environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton couplings within the molecule (e.g., between the α-H and β-CH₂ protons of the tyrosine residue), while HSQC correlates protons with their directly attached carbon atoms. These dynamic studies can also help resolve ambiguities that may arise from solvent effects or potential tautomerism. It has been noted that certain solvents, like pyridine, can sometimes give misleading results in ¹H-NMR spectroscopy for related ether compounds. researchgate.net

Below is a table of expected ¹H NMR chemical shifts for a related compound, N-Cbz-glycyl-L-tyrosine benzyl ester, which illustrates the types of signals observed.

Proton Type Chemical Shift (δ) in ppm (in CDCl₃)
Cbz and Benzyl Aromatic Protons7.25–7.35 (m, 10H)
Tyrosine Aromatic Protons6.95 (d, 2H)
Cbz Methylene (B1212753) Protons (CH₂)5.10 (s, 2H)
Tyrosine Alpha-Proton (α-H)4.50 (m, 1H)
Glycyl Methylene Protons (CH₂)3.90 (m, 2H)
Data derived from a related compound for illustrative purposes.

Chiral Separation Techniques for Enantiomeric Purity Assessment

The biological and chemical properties of chiral molecules like this compound are critically dependent on their stereochemistry. Therefore, assessing the enantiomeric purity is essential to ensure that the desired L-enantiomer is present and that the D-enantiomer is absent or below a specified limit. Chiral separation techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard methods for this analysis.

Chiral HPLC utilizes a stationary phase (the column) that is itself chiral. This chiral stationary phase interacts differently with the two enantiomers (L and D) of the analyte as they pass through the column. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. For this compound, a typical method would involve dissolving the sample in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column (e.g., a C18 column may be used for general purity analysis). The resulting chromatogram would show two distinct peaks if both enantiomers are present, and the area under each peak is proportional to the concentration of that enantiomer. This method is not only used for final product validation but also for stability studies, where it can track any potential racemization over time or under different pH conditions.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While obtaining a single crystal of this compound itself suitable for X-ray diffraction can be challenging, the technique of X-ray crystallography has been successfully applied to numerous related derivatives to unambiguously determine their three-dimensional structure in the solid state. researchgate.net This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For example, in the synthesis of complex natural products where Cbz-protected tyrosine derivatives are used as starting materials, X-ray crystallography of key intermediates is often performed to confirm the stereochemistry. nih.gov In studies involving the synthesis of spiro β-lactams from N-protected tyrosine, the structure of the final product was confirmed by single-crystal X-ray crystallography. beilstein-journals.org Similarly, the absolute configuration of asymmetrically synthesized spirocyclic compounds derived from N-aryl naphthamides was assigned using single-crystal X-ray analysis. beilstein-journals.org These examples underscore the power of X-ray crystallography in providing definitive structural proof for complex molecules derived from or related to Cbz-L-Tyrosine.

Advanced Spectroscopic Methods for Conformational and Functional Analysis

Beyond NMR and mass spectrometry, other spectroscopic techniques provide valuable insights into the conformational features and functional groups of this compound.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, the IR spectrum would show distinct absorption bands for the ester carbonyl (C=O) group, the urethane (B1682113) carbonyl (C=O) of the Cbz group, and the N-H bond of the amide. For the related N-Cbz-glycyl-L-tyrosine benzyl ester, characteristic peaks are observed at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (N-H bend).

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is useful for quantitative analysis due to the strong absorbance of the aromatic rings in the molecule. The tyrosine and benzyl groups absorb UV light at specific wavelengths (around 280 nm for tyrosine), which can be used to determine the concentration of the compound in solution during solubility screenings.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, a CD spectrum would provide a unique fingerprint related to its absolute configuration. It is particularly valuable in studying any secondary structural elements if this building block is incorporated into a larger peptide.

Theoretical and Computational Investigations of Carbobenzyloxy L Tyrosine Benzyl Ester

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Cbz-L-Tyrosine benzyl (B1604629) ester. While specific DFT studies on this exact molecule are not abundant in publicly available literature, extensive research on its constituent parts and related N-Cbz-protected amino acids allows for a comprehensive theoretical understanding. researchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and can more readily undergo electronic transitions, indicating higher reactivity. researchgate.netresearchgate.net For molecules containing aromatic rings, such as the benzyl and phenyl groups in Cbz-L-Tyrosine benzyl ester, the HOMO and LUMO are often localized on these π-systems. ijpsat.org

Mulliken population analysis, a method for assigning partial atomic charges, provides insight into the charge distribution across the molecule. ijpsat.orgacs.org In this compound, the oxygen atoms of the carbonyl groups in the carbamate (B1207046) and ester moieties are expected to possess significant negative charges, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms would carry a partial positive charge, rendering them as electrophilic centers. The nitrogen atom of the carbamate group and the hydrogen atoms attached to heteroatoms are also key sites for chemical interactions.

DFT calculations can be used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. acs.org These theoretical calculations often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net The reactivity of the phenolic hydroxyl group on the tyrosine residue is also a key feature. Its acidity and nucleophilicity can be modulated by the electronic effects of the rest of the molecule. Theoretical studies on tyrosine derivatives have shown that the electron density on the aromatic ring can be quantified by the pKa of the phenolic hydroxyl group. researchgate.net

The following table presents representative computed electronic properties for a related N-Cbz protected amino acid, N-Benzyloxycarbonyl-L-Phenylalanine, which provides a model for understanding the electronic characteristics of this compound.

Parameter Value (for N-Benzyloxycarbonyl-L-Phenylalanine) Methodology
HOMO Energy-0.245 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.018 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)0.227 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment2.53 DebyeDFT/B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, revealing crucial information about its interactions with solvent molecules and its accessible conformations. Such simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. researchgate.net

A key aspect explored through MD simulations is the solvation shell surrounding the molecule. For this compound in a polar solvent like water or methanol (B129727), the simulations can map the arrangement of solvent molecules around different parts of the solute. The radial distribution function (RDF) is a particularly useful tool derived from MD simulations, which describes the probability of finding a solvent atom at a certain distance from a solute atom. nih.govmpg.deresearchgate.net For instance, the RDF can show a high probability of finding water oxygen atoms near the amide and ester carbonyl groups, indicating the formation of hydrogen bonds. researchgate.net

MD simulations are also instrumental in exploring the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional structures. MD simulations can sample these conformations, identifying the most stable and frequently occurring ones. researchgate.net This is critical as the biological activity and reactivity of a molecule are often tied to a specific conformation. For N-Cbz-protected amino acids, studies have shown that the orientation of the carbobenzyloxy group relative to the amino acid backbone is a key conformational feature. researchgate.net

In a study of various N-Cbz-protected amino acids in methanol, MD simulations revealed that the number of hydrogen bonds between the solute and solvent molecules is influenced by both temperature and the concentration of the solvent. researchgate.net The simulations also identified different types of dihedral angles that define the molecular conformation. researchgate.net While this study did not specifically include this compound, the findings for structurally similar molecules like N-Cbz-L-phenylalanine provide valuable insights. researchgate.net

The following table summarizes typical data that can be obtained from MD simulations, using N-Cbz-protected amino acids in methanol as an example. researchgate.net

Simulation Parameter Observation for N-Cbz-amino acids in Methanol Significance
Radial Distribution Function (g(r))Distinct peaks indicating ordered solvent structure around solute atoms.Reveals the organization of the solvation shell and specific solute-solvent interactions.
Hydrogen Bonds (HB)Number of hydrogen bonds between solute and solvent varies with temperature and solvent concentration.Quantifies the extent of hydrogen bonding, a key non-covalent interaction influencing solubility and conformation.
Conformational Dihedral AnglesThree main types of dihedral angles were identified, defining the molecular shape.Characterizes the accessible conformations and flexibility of the molecule in solution.

Computational Approaches to Derivative Design and Property Prediction

Computational chemistry provides a powerful platform for the rational design of derivatives of this compound and for the in silico prediction of their physicochemical and biological properties. These approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising characteristics. nih.gov

One major application is in the design of peptide-based drugs or prodrugs. mdpi.com By modifying the structure of this compound, for example, by introducing different substituents on the aromatic rings or altering the ester group, computational models can predict how these changes will affect properties like solubility, lipophilicity, and cell permeability. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For tyrosine derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like tyrosine kinases. researchgate.net

The prediction of lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is another critical application. mdpi.comresearchgate.netnih.govresearchgate.net Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational methods, from fragment-based approaches to more complex machine learning algorithms, can estimate these values for novel derivatives, guiding the design of molecules with optimal pharmacokinetic properties. researchgate.netnih.gov

Furthermore, computational tools can be used to design derivatives with enhanced binding affinity to a specific biological target. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the design of molecules that fit snugly into the binding site and form favorable interactions. nih.gov For instance, if this compound were to be developed as an inhibitor for a particular enzyme, its structure could be computationally modified to improve its interactions with the enzyme's active site. nih.gov

The following table provides examples of properties that can be predicted computationally for derivatives of this compound.

Predicted Property Computational Method Relevance in Derivative Design
Lipophilicity (logP/logD)Fragment-based methods, Machine LearningOptimization of ADME properties (absorption, distribution, metabolism, excretion). mdpi.comnih.gov
Aqueous SolubilityQSAR, Machine LearningCrucial for drug formulation and bioavailability.
Biological Activity (e.g., IC50)QSAR, 3D-QSARPrediction of potency against a biological target. researchgate.net
Binding Affinity (e.g., ΔGbind)Molecular Docking, Free Energy PerturbationDesign of potent inhibitors or ligands for a specific protein target.
Cell PermeabilityMolecular Dynamics, Permeability modelsPrediction of a molecule's ability to cross cell membranes. nih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound, such as its synthesis, hydrolysis, or enzymatic transformations. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated energy barriers, providing a step-by-step understanding of the reaction pathway. nih.govresearchgate.netresearchgate.netyoutube.com

For instance, the formation of the peptide bond, a fundamental reaction in which this compound could participate as either the carboxylic acid or the amine component (after deprotection), has been extensively studied computationally. researchgate.netresearchgate.net These studies have detailed the roles of coupling reagents and the energetics of the activation and coupling steps. researchgate.netresearchgate.net

The hydrolysis of the benzyl ester group is another reaction amenable to computational investigation. Theoretical studies on ester hydrolysis can distinguish between different mechanistic possibilities, such as acid-catalyzed and base-catalyzed pathways. nih.govresearchgate.netyoutube.com For the base-catalyzed hydrolysis of benzyl esters, computational models can calculate the activation energy for the formation of the tetrahedral intermediate, which is often the rate-determining step. nih.gov

Furthermore, the deprotection of the carbobenzyloxy (Cbz) group, a common step in peptide synthesis, has been a subject of computational analysis. The widely used method of palladium-catalyzed hydrogenolysis for Cbz and benzyl ester removal can be modeled to understand the catalyst's role and the reaction energetics. acs.orgacs.orgresearchgate.net Computational studies can help explain the chemoselectivity of certain catalytic systems, for example, why some catalysts can selectively cleave a benzyl ester in the presence of a Cbz group, or vice versa. acs.org

Finally, if this compound is a substrate for an enzyme, computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model the reaction within the enzyme's active site. This approach treats the reacting species with high-level quantum mechanics while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the investigation of how the enzyme catalyzes the reaction by stabilizing the transition state.

The table below outlines some key mechanistic insights that can be gained from computational studies on reactions involving this compound.

Reaction Computational Method Mechanistic Insights
Ester HydrolysisDFT, Ab initioIdentification of transition states and intermediates; calculation of activation energy barriers for different pathways (e.g., acid vs. base catalysis). nih.govresearchgate.net
Peptide CouplingDFT, QM/MMElucidation of the role of coupling reagents; determination of the rate-limiting step; analysis of racemization pathways. researchgate.netresearchgate.net
Cbz/Benzyl DeprotectionDFT, QM/MMUnderstanding the mechanism of catalytic hydrogenolysis; explaining the chemoselectivity of different catalyst systems. acs.orgacs.org
Enzymatic TransformationsQM/MM, MD SimulationsModeling the reaction within the enzyme active site; identifying key catalytic residues; explaining the enzyme's substrate specificity and catalytic power.

Emerging Research Directions and Future Prospects

Sustainable and Catalytic Synthetic Methodologies for Peptide Building Blocks

The synthesis of peptides is a cornerstone of pharmaceutical and biotechnological research. Traditionally, this process involves numerous protection and deprotection steps, often utilizing hazardous reagents and generating significant waste. brieflands.com The development of sustainable and catalytic methodologies for the synthesis of peptide building blocks like Cbz-L-Tyrosine benzyl (B1604629) ester is therefore a critical area of research.

Recent efforts have focused on chemoenzymatic polymerization, which employs proteases as catalysts for peptide synthesis in aqueous buffer solutions. rsc.org This approach is atom-economical and environmentally benign, offering stereo- and regioselectivity in the formation of peptide bonds. rsc.org Another avenue of exploration is the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in solid-phase peptide synthesis (SPPS), which has shown promise in reducing the environmental impact of peptide production. acs.org Furthermore, the development of novel protecting groups and coupling reagents that are more efficient and less hazardous is an ongoing endeavor. acs.org For instance, the Cbz (carboxybenzyl) protecting group, a foundational element of Cbz-L-Tyrosine benzyl ester, is known for its ability to prevent racemization during peptide synthesis and can be removed under relatively mild conditions. brieflands.com

Table 1: Sustainable Approaches in Peptide Synthesis
ApproachDescriptionKey Advantages
Chemoenzymatic Polymerization Utilizes proteases as catalysts for peptide bond formation in aqueous solutions. rsc.orgEnvironmentally friendly, high selectivity, mild reaction conditions. rsc.org
Green Solvents Employs less hazardous solvents like 2-MeTHF in solid-phase peptide synthesis. acs.orgReduced environmental impact and toxicity. acs.org
Improved Protecting Groups Development of protecting groups like Cbz that minimize side reactions and are easily removable. brieflands.comPrevents racemization, allows for controlled synthesis. brieflands.com
Native Chemical Ligation Convergent synthesis strategy involving the coupling of unprotected peptide fragments in aqueous conditions. acs.orgPotentially higher yields, purer products, and reduced solvent usage. acs.org

Advanced Applications in Chemical Biology Tool Development

This compound and its derivatives are instrumental in the development of sophisticated tools for chemical biology. These tools enable researchers to probe complex biological processes with high precision.

One significant application is the creation of fluorescent unnatural amino acids (UAAs). rsc.orgnih.gov By chemically modifying the tyrosine side chain, researchers can synthesize UAAs with unique optical properties, such as emissions across a broad range of wavelengths. rsc.orgnih.gov These fluorescent amino acids can be incorporated into peptides and proteins to serve as probes for studying protein structure, function, and interactions. rsc.orgnih.gov For example, π-conjugation extended L-tyrosine amino acids have been developed that exhibit reversible pH and redox responses, making them valuable as stimuli-responsive fluorescent probes. rsc.org

Furthermore, tyrosine residues in proteins can be selectively modified to attach various functional groups. acs.org Three-component Mannich-type reactions, for instance, allow for the attachment of short peptide sequences with specific binding or sensing properties to tyrosine residues on intact proteins. acs.org This enables the development of bioconjugates with tailored functionalities for applications in diagnostics and targeted drug delivery. nih.gov The ability to selectively functionalize tyrosine opens up possibilities for creating protein-based materials and hydrogels with controllable properties. nih.gov

Table 2: Applications of Tyrosine Derivatives in Chemical Biology
ApplicationDescriptionExample
Fluorescent Probes Synthesis of unnatural amino acids with unique optical properties for studying biological processes. rsc.orgnih.govπ-conjugation extended L-tyrosine derivatives that act as stimuli-responsive fluorescent probes. rsc.org
Bioconjugation Selective modification of tyrosine residues to attach functional molecules to proteins. acs.orgnih.govMannich-type reactions to couple peptides to proteins for targeted delivery or sensing. acs.org
Protein-Based Materials Creation of materials with novel properties by cross-linking tyrosine residues. nih.govDityrosine cross-linking to form mechanically stable and elastic biomaterials. nih.gov

Innovations in Medicinal Chemistry Intermediate Development

This compound serves as a crucial intermediate in the synthesis of a wide array of medicinally important compounds. chemimpex.com Its stable yet reactive nature makes it an ideal starting material for creating complex molecules with therapeutic potential. chemimpex.com

A significant area of innovation lies in the late-stage functionalization of tyrosine-containing peptides and drug-like molecules. researchgate.net Visible light-mediated photocatalysis has emerged as a powerful tool for the selective modification of the benzylic C-H bonds in tyrosine. researchgate.net This method allows for the introduction of various functional groups under mild conditions, with high chemoselectivity and functional group tolerance. researchgate.net Such strategies are invaluable for drug optimization and the development of new therapeutic modalities. rsc.org

Furthermore, tyrosine derivatives are being explored for their potential in enhancing the properties of bioactive peptides. For instance, the incorporation of trifluoromethylthiolated tyrosine analogues has been shown to significantly increase the local hydrophobicity of peptides, which can improve their biological activity and pharmacokinetic profiles. acs.orgnih.gov The synthesis of novel brominated tyrosine derivatives has also yielded compounds with potent inhibitory activity against enzymes implicated in diseases like lung cancer. researchgate.net

Table 3: Medicinal Chemistry Applications of Tyrosine Intermediates
InnovationTechniqueImpact on Drug Development
Late-Stage Functionalization Visible light-mediated photocatalysis for C-H bond modification. researchgate.netEnables precise modification of complex molecules for improved therapeutic properties. researchgate.net
Enhanced Bioactivity Incorporation of fluorinated tyrosine analogues. acs.orgnih.govIncreases hydrophobicity and can lead to more potent bioactive peptides. acs.orgnih.gov
Novel Inhibitors Synthesis of halogenated tyrosine derivatives. researchgate.netDevelopment of potent enzyme inhibitors for diseases like cancer. researchgate.net
Prodrug Development Use of tyrosine derivatives to improve drug delivery. chemimpex.comEnhances the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com

Exploration of Novel Reactivity and Functionalization Pathways for Tyrosine Derivatives

The inherent reactivity of the tyrosine side chain provides a rich platform for exploring novel chemical transformations. Researchers are continuously developing new methods to functionalize tyrosine in ways that were previously inaccessible.

Rhodium-catalyzed regioselective C3-H alkenylation of protected tyrosines with maleimides represents a significant advancement, furnishing maleimide-appended tyrosine-based unnatural amino acids. acs.org This strategy has been successfully applied to the late-stage modification of peptides. acs.org Similarly, iridium-catalyzed diacylmethylation of protected tyrosines offers a site-selective method for introducing diacylmethyl groups, further expanding the chemical space of tyrosine derivatives. rsc.org

The Sonogashira cross-coupling reaction has been utilized for the functionalization of protected tyrosine to synthesize 3-(1,2,3-triazolyl)-tyrosine, demonstrating the versatility of palladium-catalyzed reactions in modifying the tyrosine scaffold. researchgate.net Moreover, hypervalent iodine reagents have been employed for the selective O-functionalization of tyrosine residues in peptides and proteins, creating stable bioconjugates that can be further modified through orthogonal chemical reactions. rsc.org These novel functionalization pathways provide access to a diverse range of tyrosine derivatives with unique properties and potential applications in materials science, catalysis, and medicine.

Table 4: Novel Functionalization of Tyrosine Derivatives
ReactionCatalyst/ReagentFunctional Group IntroducedApplication
C3-H Alkenylation Rhodium(III) acs.orgMaleimide acs.orgSynthesis of unnatural amino acids and late-stage peptide modification. acs.org
Diacylmethylation Iridium(III) rsc.orgDiacylmethyl rsc.orgCreation of tyrosine-based unnatural amino acids. rsc.org
Sonogashira Coupling Palladium researchgate.netAlkyne/Triazole researchgate.netSynthesis of functionalized tyrosine derivatives. researchgate.net
O-Functionalization Hypervalent Iodine rsc.orgVinylbenziodoxolone rsc.orgSelective bioconjugation of peptides and proteins. rsc.org

Q & A

Q. How does pH influence the stability and reactivity of this compound in aqueous-organic biphasic systems?

  • Answer : At neutral to slightly acidic pH (5.0–7.0), the benzyl ester group remains stable, while alkaline conditions (pH >8.0) promote hydrolysis. Buffered systems (e.g., phosphate buffer) in mixed solvents (e.g., THF/H2O) can stabilize the ester during enzymatic or catalytic reactions . Real-time pH monitoring via in situ probes is recommended for kinetic studies .

Q. What methodologies validate the enantiomeric purity of this compound in chiral catalysis studies?

  • Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with authentic L- and D-enantiomer standards. Alternatively, circular dichroism (CD) spectroscopy can confirm absolute configuration .

Q. How can computational modeling predict the binding affinity of this compound in enzyme-substrate interactions?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with target enzymes (e.g., proteases). Key parameters include binding energy (ΔG), hydrogen bonding networks, and steric compatibility with active sites .

Q. What are the best practices for documenting experimental protocols to ensure reproducibility?

  • Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
  • Detail all modifications to existing methods (e.g., altered reagent ratios, novel catalysts).
  • Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR) and software versions (e.g., MestReNova v14) .

Q. How to design a mechanistic study to probe the role of this compound in peptide coupling reactions?

  • Answer : Use isotopic labeling (e.g., 18^{18}O in benzyl alcohol) to track ester bond formation via mass spectrometry. Quench experiments at timed intervals combined with in situ IR can identify intermediates (e.g., active esters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.